7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (CAS: 303060-69-7) is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core. Key structural attributes include:
- Substituents:
- Position 5: 3,4-Dimethoxyphenyl (electron-donating methoxy groups).
- Position 2: 2-Naphthyl (bulky aromatic substituent).
- Halogens: Chlorine atoms at positions 7 and 9.
- Physicochemical Properties: While explicit data (e.g., molecular weight, solubility) is unavailable in the provided evidence, analogues suggest an average mass of ~500–510 g/mol. The 3,4-dimethoxyphenyl group enhances polarity compared to non-polar substituents like methyl or isopropyl.
Properties
CAS No. |
303060-69-7 |
|---|---|
Molecular Formula |
C28H22Cl2N2O3 |
Molecular Weight |
505.4 g/mol |
IUPAC Name |
7,9-dichloro-5-(3,4-dimethoxyphenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C28H22Cl2N2O3/c1-33-25-10-9-19(12-26(25)34-2)28-32-24(21-13-20(29)14-22(30)27(21)35-28)15-23(31-32)18-8-7-16-5-3-4-6-17(16)11-18/h3-14,24,28H,15H2,1-2H3 |
InChI Key |
WDHSTKRINVGGAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=C(O2)C(=CC(=C6)Cl)Cl)OC |
Origin of Product |
United States |
Biological Activity
The compound 7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine , identified by the CAS number 303060-69-7, is a synthetic organic molecule with potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound is represented as follows:
This compound features a complex arrangement of aromatic rings and halogen substituents that may contribute to its biological properties.
Antitumor Activity
Recent studies have indicated that compounds similar to 7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exhibit significant antitumor activity. For instance, an analog with a similar structure was evaluated against various cancer cell lines:
| Cell Line | Inhibition Rate (%) | IC50 (µM) |
|---|---|---|
| A549 | 100.07 | 8.99 |
| HepG2 | 99.98 | 6.92 |
| DU145 | 99.93 | 7.89 |
| MCF7 | 100.39 | 8.26 |
These results suggest that the compound may induce apoptosis in cancer cells by disrupting cell cycle progression and enhancing pro-apoptotic signaling pathways .
The proposed mechanism of action involves the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Compounds with similar substituents have shown varying degrees of inhibition against TS and dihydrofolate reductase (DHFR), which are essential for nucleotide synthesis:
- Inhibition Potency : Compounds with 3',4'-dimethoxy and naphthyl side chains exhibited moderate inhibition (IC50 around ) against Toxoplasma gondii DHFR, indicating potential for further development as antiparasitic agents .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Related compounds have demonstrated moderate to significant antibacterial activity against various strains including Escherichia coli and Staphylococcus aureus. The lipophilicity of these compounds plays a crucial role in their effectiveness against bacterial membranes .
Toxicity and Safety Profile
Safety assessments indicate that 7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine may cause skin and eye irritation and has potential respiratory effects upon exposure. Long-term exposure studies are necessary to evaluate its environmental impact and chronic toxicity .
Case Study 1: Antitumor Efficacy in HepG2 Cells
In a controlled study examining the effects of the compound on HepG2 liver cancer cells, researchers observed:
- Cell Cycle Arrest : The compound induced S-phase arrest.
- Apoptosis Induction : Flow cytometry results confirmed increased apoptosis rates compared to control groups.
Case Study 2: Antibacterial Activity Assessment
A series of tests conducted on various bacterial strains revealed that compounds with similar structures inhibited growth effectively:
- Tested Strains : Included Klebsiella pneumoniae, Pseudomonas aeruginosa, and Bacillus cereus.
- Results : The compounds showed varying degrees of inhibition with minimum inhibitory concentrations (MIC) ranging from to .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine may possess anticancer properties. For instance, research has shown that derivatives of this class can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .
Antimicrobial Properties
There is growing interest in the antimicrobial activity of benzoxazine derivatives. Studies have demonstrated that related compounds exhibit significant antibacterial and antifungal activities. The lipophilic nature of these compounds allows them to penetrate bacterial membranes effectively .
Cholinesterase Inhibition
Compounds structurally related to 7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine have been evaluated for their inhibitory effects on cholinesterase enzymes. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown promising results regarding their efficacy as cholinesterase inhibitors .
Case Study 1: Anticancer Screening
A study conducted on a library of compounds identified several candidates with potent anticancer activity through screening on multicellular spheroids. The compound's structural features were linked to its ability to disrupt cancer cell metabolism and promote apoptosis .
Case Study 2: Antimicrobial Efficacy
In a comparative study of synthesized derivatives of benzoxazine compounds against various microbial strains, it was found that certain modifications enhanced their antimicrobial activity significantly. The study utilized molecular docking to elucidate binding interactions with target enzymes in pathogens .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Electron-Donating vs. Electron-Withdrawing Groups :
- The 3,4-dimethoxyphenyl group (target compound) enhances solubility in polar solvents compared to 4-nitrophenyl (), which is less soluble due to its electron-withdrawing nitro group .
- Methylphenyl () and isopropyl () substituents increase hydrophobicity, favoring lipid bilayer interactions .
Halogenation :
- Bromine substitution () increases molecular weight and van der Waals interactions compared to chlorine .
Q & A
Q. What synthetic methodologies are commonly employed for constructing the pyrazolo[1,5-c][1,3]benzoxazine core in compounds like 7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine?
The synthesis involves a multi-step sequence:
- Step 1 : Formation of 2-hydroxychalcones via Claisen-Schmidt condensation between substituted salicylic aldehydes and acetophenones.
- Step 2 : Cyclization with hydrazine to generate pyrazoline intermediates.
- Step 3 : Condensation with aromatic carbaldehydes (e.g., pyridine-3/4-carbaldehydes) under reflux in acetic acid/acetic anhydride to form the benzoxazine framework. Example: Substituted salicylic aldehydes react with 2-naphthyl acetophenone analogs to yield intermediates, which are cyclized with hydrazine and condensed with dichlorinated carbaldehydes to introduce the 7,9-dichloro substituents .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- ¹H/¹³C NMR : Identifies proton environments (e.g., naphthyl protons at δ 7.2–8.5 ppm, methoxy groups at δ ~3.8 ppm) and carbon backbone.
- IR Spectroscopy : Confirms functional groups (C-Cl stretch at 550–600 cm⁻¹, aromatic C-O at 1250 cm⁻¹).
- HRMS : Validates molecular formula (e.g., theoretical vs. observed m/z with <2 ppm error).
- Melting Point : Consistency with literature (e.g., analogs like 2-aryl pyrazolo[1,5-c]benzoxazines melt at 225–250°C) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields in the final cyclocondensation step?
Key parameters include:
- Solvent System : A 2:1 acetic anhydride/acetic acid mixture enhances cyclization efficiency.
- Catalyst : Sodium acetate (0.5 g per 0.01 mol substrate) improves reaction kinetics.
- Temperature/Time : Reflux at 110–120°C for 2–4 hours balances yield and decomposition. Example: Similar syntheses achieved 68% yield by optimizing these parameters and monitoring via TLC .
Q. What strategies resolve contradictions between experimental spectral data and computational predictions?
- NMR Discrepancies : Use solvent-specific DFT models (e.g., DMSO-d6 in Gaussian 09) to recalculate shifts.
- IR Band Mismatches : Compare experimental bands with scaled quantum mechanical frequencies (B3LYP/6-31G*).
- 2D NMR Validation : HSQC and COSY spectra resolve overlapping signals (e.g., diastereotopic protons in the dihydrobenzoxazine ring) .
Q. How can computational tools assess the drug-likeness and bioavailability of this compound?
- SwissADME : Predicts Lipinski’s parameters (e.g., molecular weight <500, logP <5) and Veber’s criteria (rotatable bonds <10, polar surface area <140 Ų).
- Molecular Docking : Screens against targets (e.g., COX-2 for anti-inflammatory potential) using AutoDock Vina. Example: Analogous pyrazolo[1,5-c]benzoxazines showed 85% predicted oral bioavailability and strong COX-2 binding (ΔG = -9.2 kcal/mol) .
Q. What experimental controls are critical when analyzing biological activity to avoid false positives?
- Solvent Controls : Use DMSO at equivalent concentrations to rule out solvent effects.
- Positive/Negative Controls : Include celecoxib (for COX-2 inhibition) and untreated cells for cytotoxicity assays.
- Triplicate Runs : Ensure statistical significance (p <0.05 via ANOVA) .
Methodological Notes
- Synthesis Reproducibility : Maintain anhydrous conditions during hydrazine cyclization to prevent hydrolysis.
- Data Interpretation : Cross-validate NMR assignments with DEPT-135 and HMBC experiments for quaternary carbons.
- Computational Validation : Use multiple docking software (e.g., Glide, MOE) to confirm binding poses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
